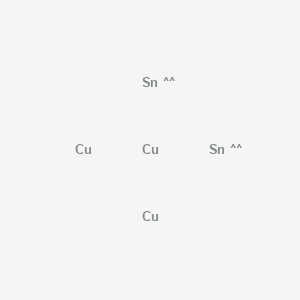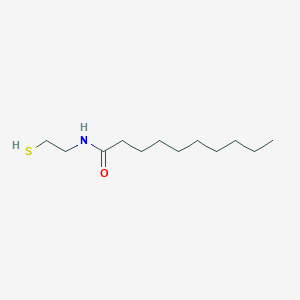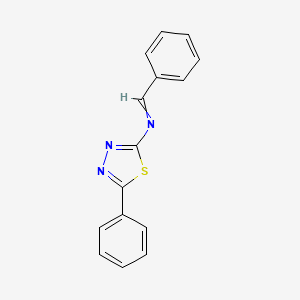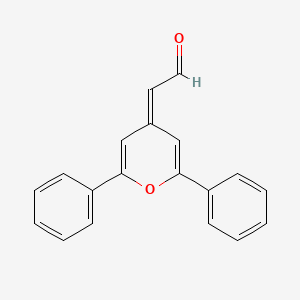![molecular formula C18H19N3O B14720344 {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone CAS No. 6631-15-8](/img/structure/B14720344.png)
{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone is a complex organic molecule that features a pyrazole ring substituted with a dimethylamino group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone
Substitution Reactions: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the dimethylamino group.
Coupling Reactions: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, where a phenylboronic acid or phenyl halide is coupled with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting neurological pathways due to the presence of the dimethylamino group.
Biochemistry: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry
Dyes and Pigments: The compound’s aromatic structure makes it a candidate for use in the synthesis of dyes and pigments.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone exerts its effects depends on its application:
Pharmacological Action: The dimethylamino group can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Catalytic Action: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic cycles.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazole ring but differs in the substitution pattern.
Uniqueness
Structural Features:
Functional Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.
特性
CAS番号 |
6631-15-8 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC名 |
[4-[4-(dimethylamino)phenyl]-4,5-dihydro-3H-pyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O/c1-21(2)15-10-8-13(9-11-15)16-12-19-20-17(16)18(22)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
InChIキー |
RTOXCONWHOTFEV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2CN=NC2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





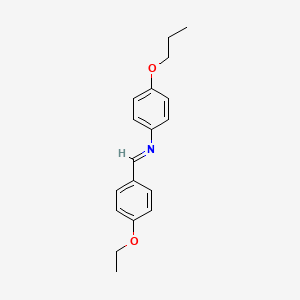
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)


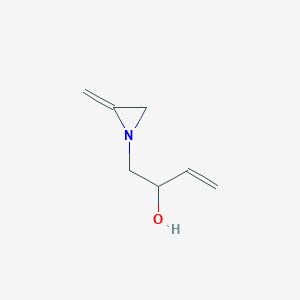
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)

